



Technical Support Center: Ensuring Specificity of Protein Kinase C (19-36)

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Compound of Interest		
Compound Name:	Protein Kinase C (19-36)	
Cat. No.:	B15621564	Get Quote

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the experimental specificity of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36).

Frequently Asked Questions (FAQs)

Q1: What is **Protein Kinase C (19-36)** and how does it function as an inhibitor?

Protein Kinase C (19-36) is a synthetic peptide that corresponds to the amino acid sequence 19-36 of the pseudosubstrate domain found in the regulatory region of most PKC isoforms.[1] [2][3] This region mimics a PKC substrate but lacks a phosphorylatable serine or threonine residue.[2] It functions as a competitive inhibitor by binding to the substrate-binding site of activated PKC, thereby preventing the phosphorylation of endogenous substrates.[1][3]

Q2: Is the PKC (19-36) peptide specific for a particular PKC isoform?

No, the PKC (19-36) peptide is generally not considered isoform-specific.[4] The pseudosubstrate sequence is highly conserved among the different classes of PKC (conventional, novel, and atypical), meaning the peptide will likely inhibit most, if not all, isoforms.[5] Therefore, it should be used as a general PKC inhibitor rather than to probe the function of a specific isoform.

Q3: What are the known off-target effects of PKC (19-36)?



While PKC (19-36) is a potent inhibitor of PKC, it can exhibit off-target effects, especially at higher concentrations. The most well-documented off-target kinases are Myosin Light Chain Kinase (MLCK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][7] Its inhibitory potency against these kinases is significantly lower than for PKC, providing a therapeutic window for specific inhibition.[6][7][8] Additionally, due to its highly basic nature, the peptide may interact with acidic phospholipids in the cell membrane, which could potentially interfere with cellular signaling.[9]

Q4: What is a reliable working concentration for PKC (19-36) in cellular experiments?

The optimal concentration is highly dependent on the cell type, experimental conditions, and the specific biological question. While the reported IC50 for PKC is in the nanomolar range in vitro, higher concentrations (typically 1-10 μ M) are often required in intact cells to achieve effective inhibition.[6][10][11][12] It is critical to perform a dose-response experiment to determine the lowest effective concentration that produces the desired effect without causing non-specific outcomes.

Q5: My results with PKC (19-36) are inconsistent or difficult to interpret. What should I do?

Inconsistent results can arise from several factors, including inhibitor concentration, cell permeability, or true biological complexity. The first step is to rigorously validate the inhibitor's action in your specific system. Refer to the Troubleshooting Guide and Experimental Protocols sections below for guidance on implementing proper controls and validation assays.

Inhibitor Specificity Data

The following table summarizes the reported inhibitory constants for PKC (19-36) against PKC and common off-target kinases, providing a quantitative basis for designing specificity experiments.



Kinase	Inhibitory Constant (IC50 / Ki)
Protein Kinase C (PKC)	0.15 - 0.28 μM[1][6][8]
CaM Kinase II (CaMKII)	~30 μM[7]
Myosin Light Chain Kinase (MLCK)	~24 μM[6][7]
cAMP-dependent Protein Kinase (PKA)	~423 μM[6]

Troubleshooting Guide

Problem: No observable effect after treatment with PKC (19-36).

Possible Cause	Recommended Solution
Inhibitor Concentration is Too Low	Perform a dose-response curve (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M) to find the effective concentration in your system.
Poor Cell Permeability	Increase incubation time. For short-term experiments, consider using a myristoylated version of the peptide to enhance membrane permeability.
The Biological Effect is Not PKC-Dependent	Use a positive control, such as a phorbol ester (e.g., PMA), to activate PKC. If PKC (19-36) blocks the PMA-induced effect, the inhibitor is active.[13] If your primary stimulus still yields no effect, it may not involve a PKC pathway sensitive to this inhibitor.

Problem: Unexpected or potentially non-specific effects are observed.



Possible Cause	Recommended Solution
Inhibitor Concentration is Too High	Reduce the concentration to the lowest effective dose determined from your dose-response curve. High concentrations risk inhibiting off-target kinases like CaMKII or MLCK.[6][7]
Non-Specific Peptide Effects	Crucially, include a negative control peptide. An inactive analog, such as [Glu ²⁷]PKC(19-36), where a key basic residue is substituted, is an excellent control.[6][12] This control peptide should not produce the same biological effect.
Confirmation of PKC-Dependence is Needed	Use a structurally unrelated PKC inhibitor (e.g., a small molecule like Gö6976 or GF109203X) to see if it phenocopies the effect of PKC (19-36). [4] If both inhibitors produce the same result, it strengthens the conclusion that the effect is PKC-mediated.

Key Experimental Protocols Protocol 1: Validating Specificity with an In Vitro Kinase Assay

This protocol allows for the direct measurement of PKC (19-36) potency and selectivity.

- Prepare Kinase Reactions: For each kinase to be tested (e.g., purified PKC, CaMKII, PKA), prepare a master mix containing kinase buffer, a suitable protein/peptide substrate (e.g., Histone H1 or a specific substrate peptide), and cofactors (e.g., CaCl₂, Phosphatidylserine, DAG for conventional PKC).
- Set Up Inhibition Curve: Aliquot the master mix into tubes. Add PKC (19-36) at a range of final concentrations (e.g., 0 μM, 0.01 μM, 0.1 μM, 1 μM, 10 μM, 100 μM).
- Initiate Phosphorylation: Start the reaction by adding [y-32P]ATP. Incubate at 30°C for 10-20 minutes.



- Stop and Quantify: Terminate the reactions by spotting the mixture onto P81
 phosphocellulose paper and immersing it in phosphoric acid.[14] Wash the papers to remove
 unincorporated ATP.
- Analyze Data: Measure the remaining radioactivity on the papers using a scintillation counter. Plot the percentage of kinase activity versus the log of the inhibitor concentration to determine the IC50 value for each kinase.

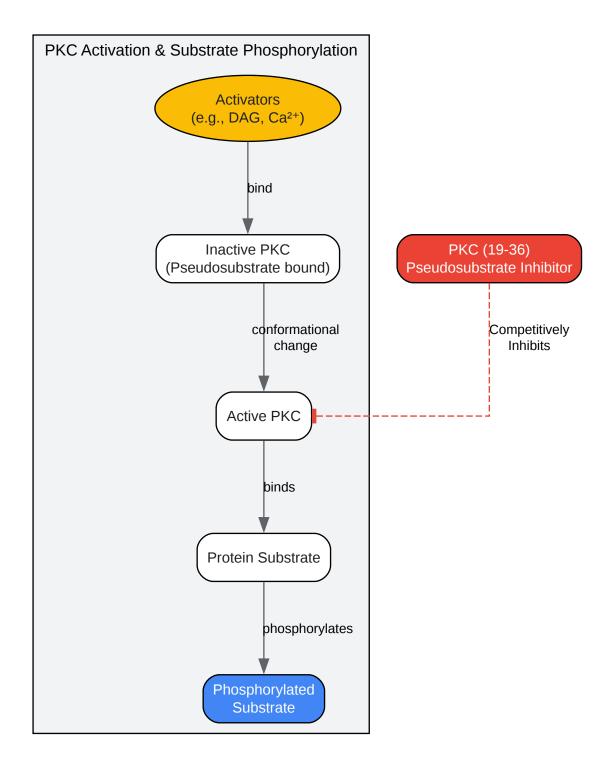
Protocol 2: Cellular Specificity Control Using an Inactive Peptide

This protocol validates that the observed cellular effect is due to specific PKC inhibition.

- Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cell groups in parallel with:
 - Vehicle Control (e.g., sterile water or buffer).
 - Effective concentration of PKC (19-36) (determined from a dose-response).
 - The same concentration of an inactive control peptide (e.g., [Glu²⁷]PKC(19-36)).[6]
- Stimulation: Apply the biological stimulus of interest to all groups for the appropriate duration.
 Include a positive control group treated with a PKC activator like PMA, with and without the inhibitor.
- Lysis and Protein Analysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Perform a Western blot to analyze the phosphorylation of a known downstream substrate of PKC.
- Interpretation: A specific effect will show a change in substrate phosphorylation in the stimulus group, which is reversed by the active PKC (19-36) peptide but not by the inactive control peptide.

Diagrams and Workflows

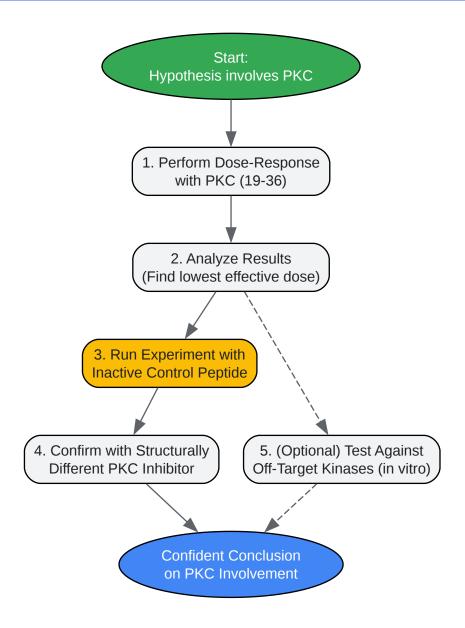




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Caption: Mechanism of Protein Kinase C inhibition by the pseudosubstrate peptide PKC (19-36).

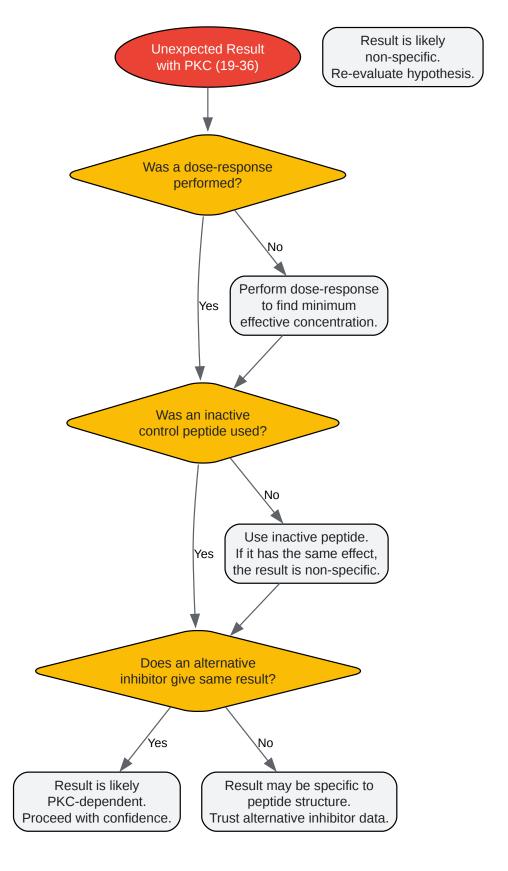




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Caption: Recommended experimental workflow for validating the specificity of PKC (19-36).





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Caption: Troubleshooting decision tree for experiments involving PKC (19-36).



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